molecular formula C11H20N2O B13275021 [(Dimethyl-1,2-oxazol-4-yl)methyl](2-methylbutyl)amine

[(Dimethyl-1,2-oxazol-4-yl)methyl](2-methylbutyl)amine

Cat. No.: B13275021
M. Wt: 196.29 g/mol
InChI Key: VRFZTMFFMFNGKY-UHFFFAOYSA-N
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Description

(Dimethyl-1,2-oxazol-4-yl)methylamine is a synthetic organic compound characterized by its unique structure, which includes an oxazole ring and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Dimethyl-1,2-oxazol-4-yl)methylamine typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-hydroxy ketones and amides, under acidic or basic conditions.

    Alkylation: The oxazole intermediate is then alkylated using a suitable alkyl halide, such as 2-methylbutyl bromide, in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of (Dimethyl-1,2-oxazol-4-yl)methylamine may involve continuous flow processes to enhance yield and purity. These methods often utilize automated reactors and optimized reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxazole N-oxides.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of the oxazole ring to produce amines or alcohols.

    Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, ammonia, primary amines.

Major Products Formed

    Oxidation: Oxazole N-oxides.

    Reduction: Amines, alcohols.

    Substitution: Various substituted oxazole derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (Dimethyl-1,2-oxazol-4-yl)methylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.

Medicine

In medicinal chemistry, (Dimethyl-1,2-oxazol-4-yl)methylamine is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of (Dimethyl-1,2-oxazol-4-yl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the amine group can form ionic bonds with negatively charged sites on proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3,5-Dimethyl-1,2-oxazol-4-yl)methylamine: Similar in structure but with different substitution patterns on the oxazole ring.

    (Dimethyl-1,2-oxazol-4-yl)methylamine: Variation in the alkyl chain length.

    (Dimethyl-1,2-oxazol-4-yl)methylamine: Different branching in the alkyl chain.

Uniqueness

(Dimethyl-1,2-oxazol-4-yl)methylamine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of both the oxazole ring and the amine group provides a versatile scaffold for chemical modifications and functionalization.

Properties

Molecular Formula

C11H20N2O

Molecular Weight

196.29 g/mol

IUPAC Name

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-methylbutan-1-amine

InChI

InChI=1S/C11H20N2O/c1-5-8(2)6-12-7-11-9(3)13-14-10(11)4/h8,12H,5-7H2,1-4H3

InChI Key

VRFZTMFFMFNGKY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CNCC1=C(ON=C1C)C

Origin of Product

United States

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